4-Fluoro-2,5-dimethylpyridine

Description

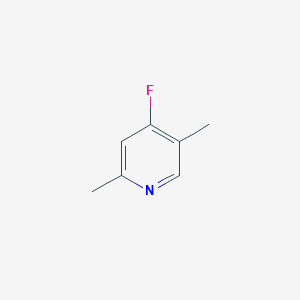

4-Fluoro-2,5-dimethylpyridine is a fluorinated pyridine derivative with methyl substituents at the 2- and 5-positions and a fluorine atom at the 4-position. This compound is of significant interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of fluorine, which modulates electronic properties, and the steric effects of methyl groups, which influence reactivity and binding interactions.

Properties

IUPAC Name |

4-fluoro-2,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCXFQUIVDKGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-dimethylpyridine can be achieved through various methods. One common approach involves the fluorination of 2,5-dimethylpyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution: Formation of 4-substituted-2,5-dimethylpyridines.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 4-fluoro-2,5-dimethylpiperidine.

Scientific Research Applications

4-Fluoro-2,5-dimethylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This property is exploited in various applications, including enzyme inhibition and receptor binding studies .

Comparison with Similar Compounds

Structural and Electronic Effects

The position and type of substituents on the pyridine ring critically impact chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Pyridine Derivatives

Reactivity in Cross-Coupling Reactions

- 4-Chloro-3,5-dimethylpyridine : Exhibits low efficiency in C-N coupling with 4-methoxyaniline (Table 3, ), attributed to steric hindrance from 3,5-methyl groups and the chlorine atom .

- This compound : Predicted to show improved reactivity compared to 4-chloro-3,5-dimethylpyridine due to the fluorine atom’s smaller size and the 2,5-methyl configuration reducing steric clash during oxidative addition.

Metabolic Stability

- 4-Methoxy-3,5-dimethylpyridine : Hydroxylation of methyl groups occurs in NADPH-driven P450BM3 reactions (16–25% conversion) . This suggests that methyl substituents in 3,5-positions are metabolically labile.

- This compound : Fluorine’s electronegativity may stabilize the ring against oxidation, while 2,5-methyl groups might reduce metabolic modification sites compared to 3,5-substituted analogs.

Biological Activity

4-Fluoro-2,5-dimethylpyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a fluorine atom at the 4-position and methyl groups at the 2 and 5 positions of the pyridine ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₇H₈FN

- Molecular Weight : 125.14 g/mol

- Structure : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The fluorine atom is known to influence the compound's reactivity and selectivity towards enzymes and receptors, leading to potential therapeutic effects.

Key Mechanisms:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of fluorine may enhance these effects by improving membrane permeability or altering enzyme interactions .

- Antioxidant Properties : The compound has demonstrated free radical scavenging activity, which can reduce oxidative stress in cells, a mechanism crucial for preventing cellular damage.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from notable research:

Case Studies

-

Antimicrobial Efficacy :

A study focused on synthesizing various pyridine derivatives, including this compound, showed promising results against drug-resistant bacterial strains. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antimicrobial agent in clinical settings . -

Cancer Cell Inhibition :

Another investigation assessed the anticancer properties of fluorinated pyridines. It was found that this compound inhibited the proliferation of leukemia cells significantly more than non-fluorinated analogs, suggesting that fluorination plays a critical role in enhancing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.